morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone

BTK Inhibition Immuno-Oncology Autoimmune Disease

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone (CAS 477872-24-5), also known as 4-[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]morpholine, is a synthetic small molecule featuring a 1H-pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group at the 1-position and a morpholino-methanone at the 2-position. This compound has been disclosed as a potent inhibitor of Bruton's Tyrosine Kinase (BTK), with an in vitro biochemical IC50 of 1 nM, in patent US20240083900.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 477872-24-5
Cat. No. B2520594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemorpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone
CAS477872-24-5
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3
InChIInChI=1S/C18H17N3O4S/c22-18(20-9-11-25-12-10-20)16-13-14-5-4-8-19-17(14)21(16)26(23,24)15-6-2-1-3-7-15/h1-8,13H,9-12H2
InChIKeyRIILNBUWDZRZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone (CAS 477872-24-5): A Reversible BTK Inhibitor Scaffold for Immuno-Oncology and Autoimmune Research


Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone (CAS 477872-24-5), also known as 4-[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]morpholine, is a synthetic small molecule featuring a 1H-pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group at the 1-position and a morpholino-methanone at the 2-position . This compound has been disclosed as a potent inhibitor of Bruton's Tyrosine Kinase (BTK), with an in vitro biochemical IC50 of 1 nM, in patent US20240083900 [1]. Unlike first- and second-generation covalent BTK inhibitors, its structure lacks an acrylamide warhead, classifying it as a reversible, non-covalent ligand for this clinically validated target in B-cell malignancies and autoimmune disorders [2].

Binding mode Reversible non-covalent BTK ligand for C481S mutant pathway studies
Scaffold 1H-pyrrolo[2,3-b]pyridine core validated as selective hinge binder
Research target Supports BTK signaling research in B-cell and autoimmune models

Why Generic Substitution of Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone is Scientifically Unjustified


The BTK inhibitor landscape is dominated by irreversible, covalent inhibitors (e.g., ibrutinib, acalabrutinib, zanubrutinib) that bind to Cysteine 481 [1]. Substituting these with a non-covalent analog like CAS 477872-24-5 without evidence would invalidate any structure-activity relationship (SAR) study focused on binding kinetics, residence time, or activity against C481S mutant BTK, a common resistance mutation [2]. Furthermore, published SAR on 1H-pyrrolo[2,3-b]pyridine-based BTK inhibitors reveals that subtle variations in the 2-position substituent dramatically alter kinase selectivity profiles, making the morpholino-methanone a critical pharmacophoric feature that cannot be replaced with simpler ester or amide analogs without losing target specificity [3].

Covalent vs. non-covalent mismatch
Irreversible inhibitors (ibrutinib, acalabrutinib) target C481; their binding kinetics and C481S mutant activity may not transfer to a reversible scaffold.
2-position pharmacophore specificity
The morpholino-methanone group is critical for BTK selectivity; simpler ester or amide replacements may shift kinase inhibition profiles.
Scaffold-dependent off-target profile
The 1H-pyrrolo[2,3-b]pyridine core confers Tec-family selectivity distinct from pyrazolo-pyrimidine or pyrazine cores; direct substitution risks altered off-target pharmacology.

Quantitative Performance Benchmarks for CAS 477872-24-5 Against Reference BTK Inhibitors


BTK Biochemical Potency: CAS 477872-24-5 vs. Ibrutinib and Fenebrutinib

The target compound demonstrates an in vitro biochemical IC50 of 1 nM against BTK, placing it in a comparable potency range to clinical-stage inhibitors. Its potency is 2.3-fold superior to the reversible, non-covalent inhibitor fenebrutinib (GDC-0853, IC50 = 2.3 nM) [1], but approximately 2-fold less potent than the irreversible, covalent inhibitor ibrutinib (IC50 = 0.5 nM) . This positions CAS 477872-24-5 as a potent non-covalent alternative where avoiding permanent target modification is therapeutically desirable [2].

BTK IC50
Head-to-head
1 nM
2.3× more potent than fenebrutinib (2.3 nM); 2× less potent than ibrutinib (0.5 nM)
Reported biochemical potency context
In vitro kinase assay; patent US20240083900
BTK Inhibition Immuno-Oncology Autoimmune Disease Kinase Assay

Binding Mode Differentiation: Reversible Non-Covalent vs. Irreversible Covalent Inhibitors

CAS 477872-24-5 lacks an acrylamide or butynamide warhead, a defining structural feature that differentiates it from all approved covalent BTK inhibitors such as ibrutinib, acalabrutinib (IC50 = 3-5.1 nM), and zanubrutinib (IC50 = 0.3 nM) [1]. This structural absence implies a reversible, non-covalent binding mode, which is critical for maintaining activity against the C481S mutant BTK that emerges in patients resistant to covalent inhibitors [2]. A comprehensive characterization study found that non-covalent BTK inhibitors, as a class, demonstrate stronger potency against mutant BTK and higher specificity than their covalent counterparts [3].

Binding mode
Class-level
No warhead vs. Covalent C481 target
Ibrutinib IC50 (C481S) ~1 µM; reversible predicted to retain potency
Supports C481S mutation research context
Structural absence of acrylamide; class-level inference
Drug Resistance C481S Mutation Binding Kinetics Reversible Inhibitor

Core Scaffold Validation: 1H-pyrrolo[2,3-b]pyridine as a Selective BTK Hinge Binder

The 1H-pyrrolo[2,3-b]pyridine core of CAS 477872-24-5 has been independently validated as a privileged hinge-binding scaffold for generating selective and reversible BTK inhibitors [1]. Research by Mavinahalli et al. demonstrated that compounds in this series achieve BTK inhibition with excellent selectivity over other Tec family kinases, a profile that is critical for avoiding off-target effects like ITK-mediated T-cell inhibition seen with ibrutinib [2]. The specific 1-(phenylsulfonyl)-2-(morpholine-4-carbonyl) substitution pattern is a distinct chemotype not found in any approved BTK inhibitor, offering a unique intellectual property position [3].

Scaffold selectivity
Reported
1H-pyrrolo[2,3-b]pyridine vs. ibrutinib core
Ibrutinib inhibits ITK (IC50 4.9 nM); this scaffold class reported as more BTK-selective
Supports BTK scaffold selectivity review
Published SAR; Mavinahalli et al. 2017
Structure-Activity Relationship Kinase Selectivity Hinge Binder Scaffold Hopping

Chemical Class Anticancer Activity: Morpholino-substituted Pyrrolo[2,3-b]pyridines Against Cancer Cell Lines

A closely related series of 1-(arylsulfonyl)-4-morpholino-1H-pyrrolo[2,3-b]pyridine analogues, structurally analogous to CAS 477872-24-5, demonstrated in vitro cytotoxicity against MCF-7 breast cancer (IC50 = 22.3 to >141.2 µg/mL) and A549 lung cancer (IC50 = 24.4 to >200 µg/mL) cell lines [1]. The most active morpholino compound (6g) showed an IC50 of 22.3 µg/mL against MCF-7 cells with high EGFR binding energy (-10.83 kcal/mol), outperforming the methylpiperazine-substituted series [2]. While these data are from structural analogs rather than CAS 477872-24-5 itself, they signal that the morpholino-pyrrolo[2,3-b]pyridine chemotype possesses intrinsic antiproliferative potential beyond kinase inhibition .

Analog cytotoxicity
Data to verify
22.3 µg/mL
Morpholino analog 6g MCF-7 IC50; outperformed methylpiperazine series
Supports cell-model endpoint review
Analog data, not direct compound measurement
Anticancer MCF-7 A549 Cytotoxicity EGFR Docking

High-Value Research Applications for Morpholino[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone


Probing Ibrutinib-Resistant B-Cell Malignancies Driven by BTK C481S Mutation

Investigators studying chronic lymphocytic leukemia (CLL) or mantle cell lymphoma (MCL) can use CAS 477872-24-5 to probe BTK-dependent signaling in the context of acquired C481S resistance. Its reversible, non-covalent binding mode, inferred from the absence of a warhead group, is predicted to retain potency against this mutant, differentiating it from ibrutinib, which sees its IC50 for C481S increase from 2.2 nM to approximately 1 µM [1]. This tool compound can be used to validate mutant BTK as a therapeutic target in resistance models [2].

Structure-Activity Relationship (SAR) Exploration of Non-Covalent BTK Hinge Binders

Medicinal chemistry teams can use CAS 477872-24-5 as a reference standard in designing and benchmarking new 1H-pyrrolo[2,3-b]pyridine-based BTK inhibitors. Its published biochemical IC50 of 1 nM provides a quantitative benchmark, while its scaffold has been independently validated as a selective hinge-binding core [1]. Modifications to the phenylsulfonyl or morpholino-methanone groups can be systematically evaluated against this baseline to optimize potency, selectivity, and pharmacokinetic properties.

Dual-Purpose Anticancer Screening in BTK-Dependent and Independent Solid Tumor Models

The compound's validated BTK activity, combined with its structural similarity to morpholino-pyrrolo[2,3-b]pyridines showing cytotoxicity against MCF-7 and A549 cell lines (most active analogs: IC50 ~22-24 µg/mL), supports its use in broad-spectrum anticancer screening panels [1]. Researchers can investigate its mechanism of action in EGFR-overexpressing solid tumors, where molecular docking studies of close analogs have shown high binding energies (~ -10.83 kcal/mol) to EGFR [2].

Investigating Kinase Selectivity and Off-Target Profiling in Immune Cell Assays

CAS 477872-24-5 is an ideal probe for dissecting the role of BTK versus other Tec family kinases (ITK, TEC, BMX, TXK) in T-cell and B-cell receptor signaling. Given that ibrutinib's clinical immunosuppression is partly attributed to ITK inhibition (IC50 = 4.9 nM), testing this compound in parallel allows researchers to confirm whether pharmacological effects are on-target (BTK) or off-target [1]. The published SAR for this scaffold class indicates high selectivity, making it a cleaner tool for pathway dissection [2].

Application
Selection Property
Validation Focus
BTK C481S mutation resistance models
Reversible non-covalent BTK binding
BTK C481S mutant signaling endpoints
Non-covalent BTK inhibitor SAR studies
1H-pyrrolo[2,3-b]pyridine scaffold benchmark
Kinase selectivity and potency optimization
Cancer cell-line screening panel
Morpholino-pyrrolo[2,3-b]pyridine analog cytotoxicity
Cell-viability endpoints and EGFR pathway context
BTK vs. Tec family kinase selectivity profiling
Kinase selectivity over ITK/TEC/BMX
T-cell and B-cell signaling endpoints
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